molecular formula C15H15ClN2O4S B549262 Xipamide CAS No. 14293-44-8

Xipamide

Cat. No.: B549262
CAS No.: 14293-44-8
M. Wt: 354.8 g/mol
InChI Key: MTZBBNMLMNBNJL-UHFFFAOYSA-N
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Description

Xipamide is a sulfonamide diuretic drug marketed by Eli Lilly under the trade names Aquaphor (in Germany) and Aquaphoril (in Austria). It is primarily used for the treatment of oedema and hypertension . This compound acts on the kidneys to reduce sodium reabsorption in the distal convoluted tubule, leading to increased urinary output .

Mechanism of Action

Target of Action

Xipamide primarily targets the sodium-chloride symporter (NCC) in the kidneys . This symporter is responsible for the reabsorption of sodium and chloride ions from the urine back into the bloodstream .

Mode of Action

This compound acts on the kidneys to reduce sodium reabsorption in the distal convoluted tubule . It inhibits the NCC, leading to a decrease in the reabsorption of sodium and chloride ions . This increases the osmolarity in the lumen, causing less water to be reabsorbed by the collecting ducts .

Biochemical Pathways

The inhibition of the NCC by this compound disrupts the normal electrolyte balance in the nephrons of the kidneys . This leads to an increase in the excretion of sodium and chloride ions, and consequently, water . The disruption of this balance has downstream effects on other electrolyte levels in the body, including potassium and calcium .

Pharmacokinetics

After oral administration, this compound is quickly absorbed and reaches peak plasma concentration within an hour . The diuretic effect starts about an hour after administration, reaches its peak between the third and sixth hour, and lasts for nearly 24 hours . In patients with renal insufficiency, the half-life of this compound increases from 7 to only 9 hours, yielding a moderate increase in the area under the curve (AUC) .

Result of Action

The primary result of this compound’s action is increased urinary output . By inhibiting the reabsorption of sodium and chloride ions, this compound causes an increase in the excretion of these ions, along with water . This leads to a diuretic effect, which is beneficial in the treatment of conditions like edema and hypertension .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect the action of this compound. Certain drugs may increase the excretion rate of this compound, potentially reducing its serum level and efficacy . Additionally, the patient’s renal function can also impact the pharmacokinetics of this compound .

Chemical Reactions Analysis

Xipamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

Xipamide is structurally related to thiazide diuretics but has unique properties that distinguish it from other similar compounds. Some similar compounds include:

    Hydrochlorothiazide: Like this compound, hydrochlorothiazide acts on the distal convoluted tubule to reduce sodium reabsorption.

    Furosemide: Furosemide is a loop diuretic with a different mechanism of action compared to this compound.

    Chlorthalidone: Chlorthalidone is another thiazide-like diuretic with a similar mechanism of action to this compound but differs in its pharmacokinetic properties.

This compound’s unique properties, such as its ability to act from the peritubular side (blood side) and its effectiveness even in cases of terminal kidney failure, make it a valuable alternative to other diuretics .

Properties

IUPAC Name

4-chloro-N-(2,6-dimethylphenyl)-2-hydroxy-5-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S/c1-8-4-3-5-9(2)14(8)18-15(20)10-6-13(23(17,21)22)11(16)7-12(10)19/h3-7,19H,1-2H3,(H,18,20)(H2,17,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZBBNMLMNBNJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=C(C=C2O)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023744
Record name Xipamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14293-44-8
Record name Xipamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14293-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xipamide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014293448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xipamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13803
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Xipamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Xipamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.727
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name XIPAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S9EY0NUEC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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